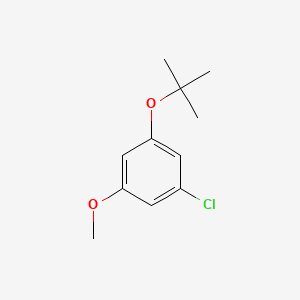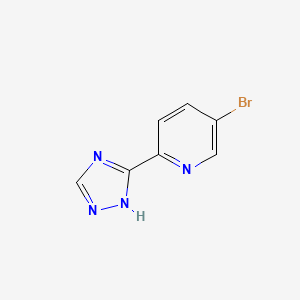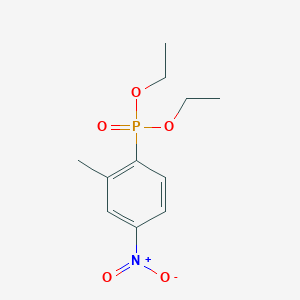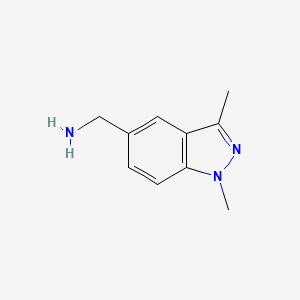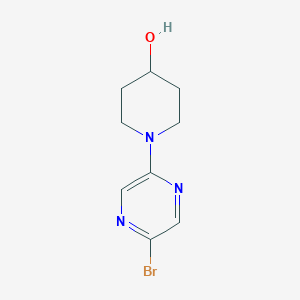
1-(3,5-Dichloro-4-pyridyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichloro-4-pyridyl)-2-pyrrolidinone is an organic compound that features a pyridyl group substituted with two chlorine atoms at the 3 and 5 positions, and a pyrrolidinone ring
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dichloro-4-pyridyl)-2-pyrrolidinone typically involves the reaction of 3,5-dichloro-4-pyridinecarboxylic acid with a suitable amine to form the corresponding amide, followed by cyclization to yield the pyrrolidinone ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(3,5-Dichloro-4-pyridyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridyl ring to a piperidine ring.
Substitution: The chlorine atoms on the pyridyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichloro-4-pyridyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichloro-4-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of phosphodiesterase 4 (PDE4), leading to anti-inflammatory effects by modulating cyclic AMP levels . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and resulting in downstream effects on cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dichloro-4-pyridyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
Piclamilast: A selective PDE4 inhibitor with similar anti-inflammatory properties.
(3,5-Dichloro-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl radical (PyBTM): A luminescent organic radical with unique photophysical properties.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8Cl2N2O |
|---|---|
Molekulargewicht |
231.08 g/mol |
IUPAC-Name |
1-(3,5-dichloropyridin-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H8Cl2N2O/c10-6-4-12-5-7(11)9(6)13-3-1-2-8(13)14/h4-5H,1-3H2 |
InChI-Schlüssel |
DSBNTCBSZTVBFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C2=C(C=NC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




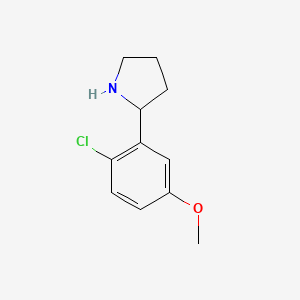


![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
